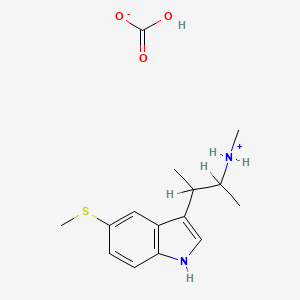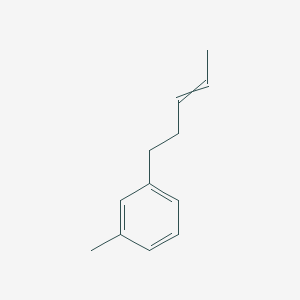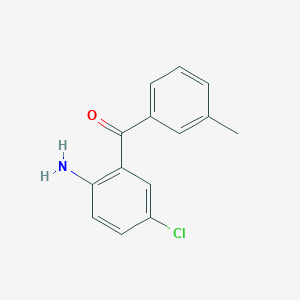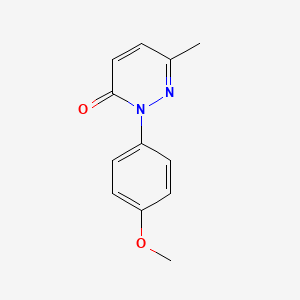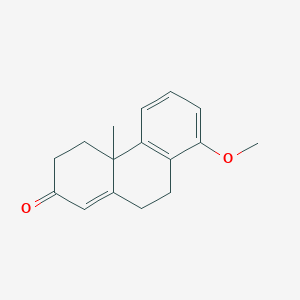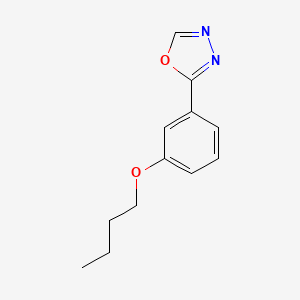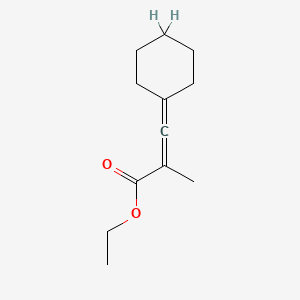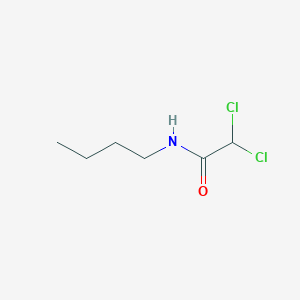
2,6-Diaminopteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminopteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-diaminopyrimidine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diaminopteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-4,6-dione, while reduction can produce dihydropteridine derivatives. Substitution reactions can result in a variety of functionalized pteridines.
Aplicaciones Científicas De Investigación
2,6-Diaminopteridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives, which are important in studying enzyme mechanisms and developing new catalysts.
Biology: The compound is used in the study of folate metabolism and its role in cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Diaminopteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes in the folate metabolism pathway. The compound can inhibit the activity of these enzymes, leading to disruptions in folate-dependent processes. This inhibition can be exploited for therapeutic purposes, such as in the treatment of certain cancers and bacterial infections.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopteridine: Similar in structure but differs in the position of amino groups.
6-Hydroxymethylpterin: Contains a hydroxymethyl group instead of an amino group.
Pterin: The parent compound of the pteridine family, lacking amino groups.
Uniqueness
2,6-Diaminopteridin-4(1H)-one is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and biochemistry.
Propiedades
Número CAS |
13416-53-0 |
|---|---|
Fórmula molecular |
C6H6N6O |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
2,6-diamino-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N6O/c7-2-1-9-4-3(10-2)5(13)12-6(8)11-4/h1H,(H2,7,10)(H3,8,9,11,12,13) |
Clave InChI |
XTWOFPSNCANIQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2C(=O)NC(=NC2=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
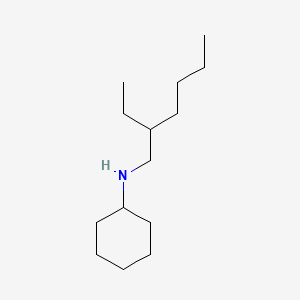
silane](/img/structure/B14725614.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


